(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Generic amino alcohol building blocks lack the lipophilicity and metabolic stability needed for membrane-permeable drug candidates. (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL solves this with its para-OCF₃ substituent, which increases LogD by 0.7-1.4 units vs. -OCH₃ analogs. • Single (1S) enantiomer, ≥98% purity - eliminates SAR ambiguity from racemic mixtures • Enhanced BBB permeability inferred from LogD profile - ideal for CNS drug discovery • Versatile chiral scaffold for kinase inhibitors and agrochemical lead optimization Supplied as a research chemical with full QA; ships ambient from US stock.

Molecular Formula C10H12F3NO2
Molecular Weight 235.20 g/mol
Cat. No. B15233637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL
Molecular FormulaC10H12F3NO2
Molecular Weight235.20 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O
InChIInChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6?,9-/m1/s1
InChIKeyNLUVRNHIPQPEQO-IOJJLOCKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Overview


(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL (CAS: 1336813-75-2) is a single-enantiomer amino alcohol characterized by the presence of a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring. Its molecular formula is C₁₀H₁₂F₃NO₂, and its molecular weight is 235.20 g/mol . This compound serves as a versatile chiral building block and a key intermediate in medicinal chemistry, owing to the unique properties imparted by the -OCF₃ substituent, which include enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs [1][2].

Single (1S) enantiomer
Trifluoromethoxy (-OCF3) substituent on phenyl
Reported lipophilicity context vs. non-fluorinated analogs

Why (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Is Irreplaceable


Generic substitution among amino alcohol building blocks is scientifically risky due to the profound impact of the -OCF₃ group on physicochemical and biological properties. Studies demonstrate that replacing a methoxy (-OCH₃) or trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group can increase lipophilicity by 0.7–1.4 LogD units, which directly alters membrane permeability and target engagement [1]. Furthermore, the (1S) stereochemistry of this specific compound is non-interchangeable; alternative stereoisomers, such as (1S,2R) or (1R,2S) diastereomers, possess distinct 3D conformations that can lead to significant differences in target binding affinity and selectivity . Therefore, using a racemic mixture, a different regioisomer, or an analog with an alternative substituent introduces uncontrolled variables in assay reproducibility and SAR studies.

-OCF3 substitution may shift lipophilicity and target engagement compared to -OCH3 or -CF3 analogs (class-level evidence).

(1S) stereochemistry is not interchangeable with racemate or opposite enantiomer; stereoisomers may alter assay readouts.

Substituent-specific metabolic stability profile may not transfer across analog series.

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Differentiation Evidence vs. Analogs


Stereochemical Purity: Single Enantiomer vs. Racemate

This compound is supplied as the single (1S) enantiomer with a typical purity of 98% . In contrast, the racemic mixture or alternative diastereomers, such as (1S,2R) and (1S,2S), are distinct chemical entities with different CAS numbers . Using the racemate or a different stereoisomer can confound biological data, as enantiomers often exhibit divergent pharmacological activities. For instance, the (1R) enantiomer is a separate compound with its own CAS number and is not commercially interchangeable.

Stereochemical Purity
Data to verify
98% purity, (1S) single enantiomer

Supports reproducible SAR by eliminating opposite enantiomer interference.

Verify enantiomeric excess with COA; racemate may contain ~50% opposite enantiomer.

Chiral Resolution Enantiomeric Excess Asymmetric Synthesis

Lipophilicity Enhancement: -OCF₃ vs. -OCH₃

A comprehensive study on aliphatic trifluoromethoxy derivatives demonstrated that the -OCF₃ substituent increases lipophilicity by 0.7–1.4 LogD units compared to the corresponding methoxy (-OCH₃) analog [1]. While this study focused on aliphatic systems, the effect is consistent with the general behavior of aromatic -OCF₃ groups, which are known to enhance membrane permeability and oral bioavailability in drug candidates [2]. This property is critical for CNS penetration and intracellular target engagement.

Lipophilicity Shift
Class-level
+0.7 to +1.4 LogD units

Reported increase in lipophilicity may support membrane permeability assessment.

Aliphatic series data; aromatic context may differ.

Lipophilicity LogD Membrane Permeability

Physicochemical Properties: -OCF₃ vs. -CF₃

The -OCF₃ group imparts distinct physicochemical properties compared to the -CF₃ group. The molecular weight of (1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL is 235.20 g/mol, whereas its trifluoromethyl analog, (1S)-1-amino-1-(4-(trifluoromethyl)phenyl)propan-2-OL, has a molecular weight of 219.20 g/mol . This 16 g/mol difference, attributed to the additional oxygen atom, can influence solubility, crystal packing, and metabolic stability. Furthermore, the -OCF₃ group's larger van der Waals volume and altered electron density profile can lead to different binding interactions within enzyme active sites [1].

Molecular Weight
Direct comparison
235.20 vs. 219.20 g/mol

16 g/mol difference may influence solubility and metabolic stability.

Van der Waals volume and electronic profile may alter binding.

Molecular Weight LogP Physicochemical Properties

Commercial Purity and Safety Profile

This compound is commercially available with a standard purity of 98% from multiple vendors, ensuring consistent quality for research applications . Furthermore, it is classified as non-hazardous material for transport and handling under standard laboratory conditions, simplifying logistics and reducing associated safety compliance costs . In contrast, some structurally related amino alcohols may require special handling or have lower commercial availability, which can lead to project delays.

Commercial Purity & Safety
Supplier-reported
98% purity, non-hazardous classification

Supplier-reported profile; verify with COA and SDS.

May reduce procurement overhead; confirm vendor specifications.

Chemical Purity Safety Data Sheet Procurement

(1S)-1-Amino-1-(4-(trifluoromethoxy)phenyl)propan-2-OL Application Scenarios


Chiral Building Block for Kinase Inhibitor Synthesis

The (1S) stereocenter and the -OCF₃ group's lipophilic enhancement (0.7–1.4 LogD units vs. -OCH₃) make this compound an ideal starting material for constructing potent and selective kinase inhibitors. Its enhanced membrane permeability, inferred from its LogD profile, supports the development of candidates with improved cellular activity [1].

Stereochemical Probe for SAR Studies

The high enantiomeric purity (98%) of this single (1S) enantiomer eliminates ambiguity in SAR analysis. Researchers can confidently attribute observed biological effects to the (1S) configuration, enabling precise mapping of chiral recognition elements in target binding pockets .

Intermediate for CNS-Penetrant Drugs

The elevated lipophilicity associated with the -OCF₃ group is a critical parameter for crossing the blood-brain barrier. This compound serves as a strategic scaffold for CNS drug discovery programs, where enhanced passive permeability is required to achieve therapeutic brain concentrations [1].

Precursor for Agrochemical Derivatives

The -OCF₃ group is a common motif in modern agrochemicals due to its ability to enhance bioavailability and metabolic stability in target organisms. This compound provides a versatile platform for synthesizing novel fungicides or insecticides with optimized environmental fate profiles [1].

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
(1S) enantiomeric purity and -OCF3 lipophilicity
Stereochemical integrity and target-binding assays
SAR stereochemical probe
Single enantiomer identity
Enantiomer-specific assay response interpretation
CNS-targeted compound design
Reported -OCF3 lipophilicity enhancement
Permeability and brain exposure models
Agrochemical lead optimization
-OCF3-based metabolic stability context
Bioavailability and environmental fate profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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